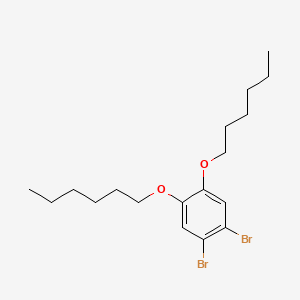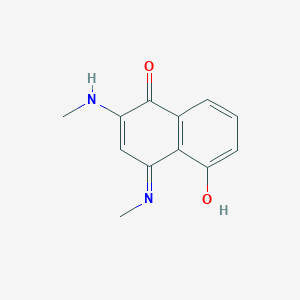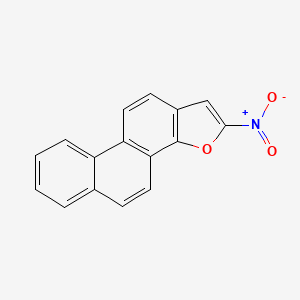
7,8-Epoxy-7,8,9,10-tetrahydrobenzo(f)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Epoxy-7,8,9,10-tetrahydrobenzo(f)quinoline is a chemical compound with the molecular formula C13H11NO It is a derivative of benzoquinoline, featuring an epoxy group and a tetrahydrobenzo ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Epoxy-7,8,9,10-tetrahydrobenzo(f)quinoline typically involves the epoxidation of 7,8,9,10-tetrahydrobenzo(f)quinoline. This can be achieved using oxidizing agents such as peracids (e.g., m-chloroperbenzoic acid) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the epoxy group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
7,8-Epoxy-7,8,9,10-tetrahydrobenzo(f)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can open the epoxy ring, leading to the formation of diols.
Substitution: Nucleophilic substitution reactions can occur at the epoxy ring, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
7,8-Epoxy-7,8,9,10-tetrahydrobenzo(f)quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Comparación Con Compuestos Similares
Similar Compounds
7,8,9,10-Tetrahydrobenzo(f)quinoline: Lacks the epoxy group, making it less reactive in certain chemical reactions.
7,8-Dihydroxy-7,8,9,10-tetrahydrobenzo(f)quinoline: Contains hydroxyl groups instead of an epoxy group, leading to different reactivity and biological interactions.
Uniqueness
7,8-Epoxy-7,8,9,10-tetrahydrobenzo(f)quinoline is unique due to the presence of the epoxy group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and distinguishes it from its analogs.
Propiedades
| 119143-42-9 | |
Fórmula molecular |
C13H11NO |
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
(11R,13S)-12-oxa-6-azatetracyclo[8.5.0.02,7.011,13]pentadeca-1(10),2(7),3,5,8-pentaene |
InChI |
InChI=1S/C13H11NO/c1-2-9-8-4-6-12-13(15-12)10(8)3-5-11(9)14-7-1/h1-3,5,7,12-13H,4,6H2/t12-,13+/m0/s1 |
Clave InChI |
SRAQHGMBDWVKBQ-QWHCGFSZSA-N |
SMILES isomérico |
C1CC2=C(C=CC3=C2C=CC=N3)[C@@H]4[C@H]1O4 |
SMILES canónico |
C1CC2=C(C=CC3=C2C=CC=N3)C4C1O4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl [2-(3-chlorophenyl)ethyl]propanedioate](/img/structure/B14300889.png)
![Silane, [(1,1-diphenyl-2-propynyl)oxy]trimethyl-](/img/structure/B14300897.png)
![6-Bromo-N-[2-(4-chlorophenyl)ethyl]quinazolin-4-amine](/img/structure/B14300903.png)
![3,5-Dinitro-2-[(1H-1,2,4-triazol-5-yl)sulfanyl]pyridine](/img/structure/B14300915.png)




![5-Methylpyrazolo[1,5-a]pyrimidine-3-sulfonic acid](/img/structure/B14300944.png)
![Methyl [(4-oxo-1,2,3-benzotriazin-3(4H)-yl)oxy]acetate](/img/structure/B14300952.png)

